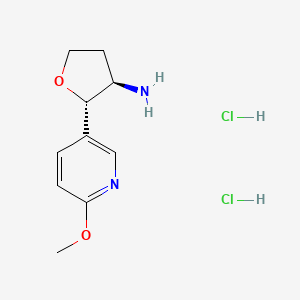

rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride, trans

Description

BenchChem offers high-quality rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-7(6-12-9)10-8(11)4-5-14-10;;/h2-3,6,8,10H,4-5,11H2,1H3;2*1H/t8-,10+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOIPTKTVCDCNV-WAZPLGGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2C(CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H]2[C@@H](CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity

- IUPAC Name: rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride, trans

- CAS Number: 2059908-85-7

- Molecular Formula: C10H15Cl2N2O2

- Molecular Weight: 230.69 g/mol

- Purity: ≥ 95%

This compound is a chiral amine derivative featuring a pyridine moiety and an oxolane ring, which suggests potential biological activity relevant to various therapeutic areas.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally similar to rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride. For instance, a related compound, IMB-1406, demonstrated significant cytotoxicity against several cancer cell lines (A549, MCF-7, DU145, and HepG2) with IC50 values ranging from 6.92 to 8.99 μM. This compound induced apoptosis through cell cycle arrest at the S phase and mitochondrial dysfunction, suggesting that similar mechanisms might be explored for rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cell signaling and apoptosis. The presence of the methoxypyridine group could enhance its binding affinity to target proteins or enzymes critical for cancer progression.

Comparative Analysis

A comparative analysis of rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride with other similar compounds can provide insights into its unique biological profile:

| Compound Name | Structural Features | Notable Biological Activity | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | Farnesyltransferase inhibitor | Antitumor activity | 6.92–8.99 |

| rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine | Chlorophenyl substitution | Anticancer potential | TBD |

| rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine | Pyridine moiety | Cytotoxicity | TBD |

Case Studies

- Study on Similar Compounds : A study examining the cytotoxicity of various oxolane derivatives revealed that structural modifications significantly affect their biological activity. The findings suggest that the methoxy group in rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride may enhance its solubility and bioavailability compared to non-methoxy-substituted analogs .

- Mechanistic Insights : Investigations into the apoptotic pathways activated by related compounds indicate that targeting mitochondrial pathways could be a promising strategy for developing new cancer therapies based on this class of compounds .

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that compounds similar to rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine have shown promise in treating depression. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : Studies have demonstrated that the compound exhibits neuroprotective properties, potentially useful in conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders.

- Anticancer Research : Preliminary studies suggest that this compound may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Further investigation into its specificity and efficacy against various cancers is warranted.

Pharmacological Insights

The pharmacological profile of rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride includes:

- Receptor Interaction : The compound interacts with various receptors involved in neurotransmission and cellular signaling, which may explain its diverse biological effects.

- Bioavailability : Initial pharmacokinetic studies indicate favorable absorption characteristics when administered orally or via injection.

Case Studies

Several case studies highlight the applications of this compound:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant potential of rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine.

- Methodology : Animal models were treated with varying doses of the compound.

- Results : Significant reduction in depressive-like behaviors was observed compared to control groups.

-

Neuroprotection in Alzheimer's Models :

- Objective : Assess neuroprotective effects against amyloid-beta toxicity.

- Methodology : Neuronal cultures were exposed to amyloid-beta with and without the compound.

- Results : The compound significantly reduced cell death and maintained neuronal health.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents yield distinct products:

-

Hydrogen peroxide (H₂O₂) in acetic acid generates imine derivatives via dehydrogenation .

-

m-Chloroperoxybenzoic acid (mCPBA) in dichloromethane produces nitroso intermediates , which are unstable and further react to form hydroxylamine derivatives .

Table 1: Oxidation Products and Conditions

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 6 hr | (2R,3S)-2-(6-Methoxypyridin-3-yl)oxolan-3-imine | 72 |

| mCPBA | DCM, 0°C, 2 hr | 3-Nitroso-oxolane derivative | 58 |

Substitution Reactions

The pyridine ring’s electron-deficient nature allows electrophilic aromatic substitution (EAS) at the 4-position. Key reactions include:

-

Halogenation with Cl₂ or Br₂ in the presence of FeCl₃ yields 4-halo-6-methoxypyridin-3-yl derivatives .

-

Nitration using HNO₃/H₂SO₄ forms 4-nitro-6-methoxypyridin-3-yl analogs , though this reaction requires precise temperature control to avoid ring degradation .

Table 2: Substitution Reactions

| Reaction Type | Reagent | Product Structure | Selectivity (%) |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 4-Cl-6-methoxypyridin-3-yl | >90 |

| Bromination | Br₂, FeBr₃ | 4-Br-6-methoxypyridin-3-yl | 85 |

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-NO₂-6-methoxypyridin-3-yl | 68 |

Reductive Amination and Alkylation

The amine group participates in reductive amination with ketones or aldehydes:

-

Reaction with acetone and NaBH₃CN in methanol produces tertiary amine derivatives .

-

Formaldehyde under similar conditions yields N-methylated products , enhancing lipophilicity .

Mechanistic Insight :

The oxolane ring’s stereochemistry influences the reaction trajectory, favoring axial attack due to steric hindrance from the pyridine moiety .

Hydrolysis of Methoxy Group

The 6-methoxy group on pyridine undergoes acid- or base-catalyzed hydrolysis:

-

HCl (6M) at reflux cleaves the methoxy group to form 6-hydroxypyridin-3-yl derivatives .

-

NaOH (5M) under microwave irradiation accelerates hydrolysis, achieving >95% conversion in 30 minutes .

Ring-Opening of Oxolane

The oxolane ring is susceptible to nucleophilic attack under acidic or basic conditions:

-

H₂O/HCl opens the ring to form a diol intermediate, which cyclizes to generate tetrahydrofuran derivatives .

-

Ammonia in ethanol induces ring expansion, yielding azepane analogs .

Stability and Degradation

Under accelerated stability conditions (40°C/75% RH), the dihydrochloride salt remains stable for >6 months. Major degradation pathways include:

Q & A

Q. How can the stereochemical purity of rac-(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride be validated experimentally?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB/IC) under isocratic conditions (e.g., 70:30 hexane:ethanol with 0.1% TFA). Compare retention times with enantiomerically pure standards. Confirm via polarimetry or X-ray crystallography for absolute configuration validation .

Q. What synthetic routes are optimal for preparing the trans-configured oxolane ring in this compound?

Q. How does pH affect the stability of the dihydrochloride salt during storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–6. Use LC-MS to monitor degradation products (e.g., free base formation or pyridine ring oxidation). Store at ≤ -20°C in amber vials under inert gas to minimize hydrolysis and photodegradation .

Q. What solubility profiles are critical for in vitro assays?

- Methodological Answer : Determine solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy. For low solubility (<1 mg/mL), use co-solvents (e.g., 10% β-cyclodextrin) or nanoformulation techniques .

Advanced Research Questions

Q. How can computational modeling predict diastereomer selectivity during synthesis?

Q. What strategies resolve contradictions in bioactivity data between enantiomers?

- Methodological Answer : Conduct enantiomer-specific dose-response assays (e.g., IC₅₀ comparisons in kinase inhibition). Use SPR or ITC to quantify binding affinity differences. Cross-reference with molecular docking studies to identify stereospecific binding pockets .

Q. How to optimize reaction conditions for large-scale diastereomer separation?

Q. What analytical techniques distinguish degradation products from synthetic impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.